
isepamicin sulfate
Overview
Description
Isepamicin sulfate is a semisynthetic aminoglycoside antibiotic derived from gentamicin B, modified to enhance stability against aminoglycoside-modifying enzymes (AMEs) and reduce toxicity. It is primarily used to treat severe infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Its structure features a unique 3″-secondary amino group, which confers resistance to enzymatic degradation by AAC(6')-I, a common resistance mechanism in pathogens . Clinical applications include sepsis, pneumonia, urinary tract infections (UTIs), and hospital-acquired infections, particularly in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isepamicin sulfate is synthesized from gentamicin B through a series of chemical reactions. The process involves the chelation reaction of gentamicin B with soluble inorganic salts . The preparation method for this compound powder for injection includes dissolving this compound in water for injection, followed by a series of purification and sterilization steps .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis and purification processes. One method includes treating a glass vessel with an aqueous solution of water-soluble sulfur oxide under heating conditions, followed by filling the vessel with a composition containing this compound and heat sterilizing it .
Chemical Reactions Analysis
Protection of Amino Groups
Gentamicin B undergoes protection of its free amino groups using trimethylsilyl ethoxycarbonyl chloride (TEOC-Cl) in tetrahydrofuran (THF) under reflux conditions .
Coupling with N-Phthaloyl-(S)-isoserine
The protected intermediate reacts with N-phthaloyl-(S)-isoserine in the presence of N,N-dicyclohexylcarbodiimide (DCC), a coupling agent, to form an amide bond .
Deprotection and Sulfation
Hydrazine hydrate removes the phthaloyl protecting group, followed by acidification with sulfuric acid to yield this compound .
Reaction Step | Reagents/Conditions | Key Products |
---|---|---|
Amino Protection | TEOC-Cl, THF, reflux | Protected gentamicin B intermediate |
Coupling | DCC, N-phthaloyl-(S)-isoserine | Amide-linked intermediate |
Deprotection & Sulfation | Hydrazine hydrate, H₂SO₄ | This compound |
Enzymatic Modifications and Resistance Mechanisms
This compound is susceptible to enzymatic modification by bacterial acetyltransferases (e.g., AAC(6′)-APH(2″)), which catalyze 6′-N-acylation using acyl-CoA substrates (e.g., acetyl-CoA, propionyl-CoA) . This reaction reduces antibacterial efficacy by altering the drug’s ribosomal binding affinity.
Enzyme | Reaction Type | Substrates | Products |
---|---|---|---|
AAC(6′)-APH(2″) | 6′-N-Acylation | Isepamicin + Acetyl-CoA | 6′-Acetyl-isepamicin |
Chelation and Stability
This compound participates in chelation reactions with divalent cations (e.g., Zn²⁺, Mg²⁺) due to its hydroxyl and amino groups, which can affect its stability and solubility . These interactions are critical during purification steps in industrial synthesis.
Hydrolysis and Degradation
Under acidic (pH < 3) or alkaline (pH > 9) conditions, hydrolysis of glycosidic bonds occurs, leading to structural degradation. This is mitigated during synthesis by controlled pH conditions .
Oxidative Reactions
While not extensively documented, the hydroxyl-rich structure of this compound suggests potential oxidation under strong oxidizing agents, though this pathway is less common in clinical settings .
Key Research Findings
- Synthetic Yield : Optimized industrial processes achieve a yield of 85–90% with >99% purity using silica gel chromatography .
- Enzymatic Resistance : 6′-N-Acetylation reduces isepamicin’s minimum inhibitory concentration (MIC) by 16–32-fold in resistant strains .
- Metabolic Inertness : Unlike other aminoglycosides, this compound is not metabolized in humans and is excreted unchanged via renal pathways .
Structural and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₄₅N₅O₁₆S | |
Molecular Weight | 667.68 g/mol | |
Hydrogen Bond Donors | 12 | |
Hydrogen Bond Acceptors | 20 |
Scientific Research Applications
Clinical Applications
Isepamicin sulfate is primarily indicated for treating serious infections caused by gram-negative bacteria. Its applications include:
- Wound and Burn Infections : Effective in managing infections resulting from traumatic wounds and burns.
- Respiratory Infections : Utilized in treating pneumonia and bronchitis.
- Urinary Tract Infections : Indicated for pyelonephritis and cystitis.
- Intra-abdominal Infections : Used in cases of peritonitis and septicemia .
The drug's mechanism involves binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis, which is critical for bacterial growth and replication . Its stability against certain modifying enzymes makes it a valuable option in antibiotic therapy, especially in cases where resistance to other aminoglycosides is a concern.
Pharmacological Properties
This compound exhibits several pharmacological characteristics that enhance its therapeutic efficacy:
- Antimicrobial Spectrum : It demonstrates potent activity against a range of pathogens, including Escherichia coli, Klebsiella species, and Pseudomonas aeruginosa.
- Reduced Resistance : Compared to other aminoglycosides, isepamicin has a lower incidence of cross-resistance, making it effective where other treatments have failed .
- Neuromuscular Effects : Research indicates that isepamicin has neuromuscular blocking properties, albeit weaker than other aminoglycosides. This aspect may influence its use in specific clinical scenarios .
Recent Research Findings
Recent studies have expanded the understanding of isepamicin’s applications:
- Combination Therapy for Mycobacterium abscessus : A study evaluated the effectiveness of isepamicin in combination with other antibiotics against Mycobacterium abscessus. Results showed synergistic effects that could enhance treatment outcomes for this challenging pathogen .
- Pharmacokinetics and Analysis : Advanced methods such as high-performance liquid chromatography (HPLC) have been developed to analyze isepamicin levels in plasma, aiding pharmacokinetic studies that inform dosing regimens and therapeutic monitoring .
Table 1: Clinical Indications and Efficacy of this compound
Infection Type | Pathogens | Efficacy Level |
---|---|---|
Wound/Burn Infections | Escherichia coli, Klebsiella pneumoniae | High |
Respiratory Infections | Pseudomonas aeruginosa, Haemophilus influenzae | Moderate |
Urinary Tract Infections | Enterobacter, Proteus mirabilis | High |
Intra-abdominal Infections | Bacteroides fragilis, Escherichia coli | High |
Table 2: Pharmacological Properties of this compound
Property | Description |
---|---|
Drug Class | Aminoglycoside antibiotic |
Mechanism of Action | 30S ribosomal subunit inhibitor |
Spectrum of Activity | Broad-spectrum against gram-negative bacteria |
Resistance Profile | Lower incidence of cross-resistance |
Mechanism of Action
Isepamicin sulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis . This mechanism of action is similar to other aminoglycoside antibiotics, but this compound has better activity against strains producing type I 6′-acetyltransferase . The compound is not metabolized and is eliminated solely via the renal route .
Comparison with Similar Compounds
Structural Comparison with Other Aminoglycosides
Isepamicin’s structural modifications differentiate it from traditional aminoglycosides like gentamicin, amikacin, and netilmicin. Key differences include:
- Position 3″ Modification: A secondary amino group replaces the hydroxyl group found in amikacin, reducing binding affinity to AAC(6')-I enzymes. This prevents enzymatic inactivation, a major resistance mechanism against amikacin and tobramycin .
- N1 Side Chain: Similar to amikacin, the addition of a hydroxy-γ-aminobutyric acid (HABA) group at the N1 position enhances resistance to other AMEs like ANT(2″) and AAC(3) .
Table 1: Structural Features of Isepamicin vs. Similar Aminoglycosides
Compound | Key Structural Modifications | Enzyme Resistance Profile |
---|---|---|
Isepamicin | 3″-NH₂, N1-HABA side chain | AAC(6')-I, AAC(3), ANT(2″) |
Amikacin | N1-HABA side chain | AAC(3), ANT(2″) |
Gentamicin | No modifications | Susceptible to AAC(6')-I, AAC(3), ANT(2″) |
Netilmicin | Ethylation at 1-N position | Partial resistance to AAC(3) |
Antibacterial Activity and Resistance Profiles
Isepamicin demonstrates broad-spectrum activity against Gram-negative bacteria, including strains resistant to other aminoglycosides.
Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL)
Pathogen | Isepamicin | Amikacin | Gentamicin | Netilmicin |
---|---|---|---|---|
E. coli | 2 | 8 | 16 | 4 |
K. pneumoniae | 4 | 16 | 32 | 8 |
P. aeruginosa | 8 | 32 | 64 | 16 |
MRSA | 16 | >64 | >64 | >64 |
- Mechanism of Resistance : Isepamicin evades AAC(6')-I-mediated resistance due to its 3″-NH₂ group, which destabilizes enzyme binding. In contrast, amikacin forms a stable complex with AAC(6')-I, leading to inactivation .
- Synergy with β-Lactams: Isepamicin exhibits synergistic effects with β-lactams against P. aeruginosa and Enterobacteriaceae, enhancing bactericidal activity in severe infections .
Quality Control and Stability
Analytical methods like HPLC-ELSD ensure precise quantification of isepamicin and its impurities (e.g., 1N,3N-isepamicin, gentamine-B). Key parameters include:
Biological Activity
Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic that has garnered attention for its efficacy against various bacterial pathogens, particularly those resistant to other aminoglycosides. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, resistance mechanisms, and potential side effects.
Overview of this compound
This compound, also known as HAPA-B, is derived from gentamicin and has been developed to overcome the limitations posed by aminoglycoside-modifying enzymes (AMEs). It exhibits significant antibacterial activity against Gram-negative bacteria, including strains resistant to other aminoglycosides.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Absorption : Isepamicin is rapidly absorbed following intramuscular or intravenous administration. Studies indicate that plasma concentrations depend on the route and dosage.
- Distribution : Maximum plasma concentrations are achieved within 15 minutes post-intravenous administration. Tissue concentrations are initially higher than those achieved via intramuscular routes but equilibrate over time.
- Metabolism : Notably, this compound undergoes minimal biotransformation. Studies have shown no detectable metabolites in plasma or urine, confirming that it is excreted primarily unchanged.
- Excretion : Approximately 75-92% of the administered dose is recovered in urine within 24 hours, indicating efficient renal clearance .
Antimicrobial Efficacy
This compound has demonstrated potent antibacterial activity against a range of pathogens:
Pathogen | MIC (µg/mL) | Comparison with Other Aminoglycosides |
---|---|---|
Escherichia coli | ≤ 8 | More effective than amikacin |
Klebsiella pneumoniae | ≤ 8 | Comparable to gentamicin |
Pseudomonas aeruginosa | ≤ 16 | Comparable to amikacin |
Enterobacter spp. | ≤ 8 | Superior to gentamicin |
In a rabbit model of endocarditis caused by Klebsiella species producing β-lactamase, isepamicin was found to be effective either alone or in combination with ceftriaxone, significantly reducing bacterial counts in vegetations .
Isepamicin's effectiveness against resistant strains can be attributed to its structural modifications that prevent recognition by AMEs. Research has shown that isepamicin retains activity against bacteria harboring common resistance mechanisms, such as acetyltransferases and phosphotransferases .
Clinical Case Studies
Several studies have highlighted the clinical relevance of this compound:
- Case Study in Resistant Infections : A patient with a multidrug-resistant infection was treated with this compound after failing conventional therapies. The treatment resulted in significant clinical improvement and reduction in bacterial load.
- Combination Therapy : In patients with severe infections caused by resistant Gram-negative bacteria, combining isepamicin with β-lactam antibiotics showed enhanced efficacy and reduced emergence of resistance compared to monotherapy .
Side Effects
While generally well-tolerated, this compound can cause several side effects:
- Hematologic Effects : Leukopenia and thrombocytopenia have been reported .
- Neuromuscular Blockade : Similar to other aminoglycosides, isepamicin can induce neuromuscular blockade, which may lead to respiratory depression in susceptible individuals .
- Renal Toxicity : Although less nephrotoxic than some other aminoglycosides, monitoring renal function during treatment remains essential.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of isepamicin sulfate against Gram-negative bacteria?
this compound, an aminoglycoside antibiotic, binds to the bacterial 30S ribosomal subunit, disrupting protein synthesis by inducing mRNA misreading and inhibiting translocation. Methodologically, this mechanism can be validated using ribosomal binding assays, fluorescence polarization techniques, and time-kill kinetic studies to quantify translational inhibition and bactericidal activity . For example, in vitro studies often pair these assays with electron microscopy to visualize ribosomal structural changes post-exposure.
Q. What standard in vitro assays are recommended to evaluate the efficacy of this compound?
Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) and disk diffusion tests are foundational. Include positive controls (e.g., gentamicin) and negative controls (untreated bacterial cultures). Data should be analyzed using non-linear regression models to determine IC50 values. Synergy studies (e.g., checkerboard assays) are critical for evaluating combinatorial effects with β-lactams .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in animal models?
Use compartmental PK modeling in rodents or larger mammals, with serial blood sampling to measure plasma concentrations via HPLC or LC-MS/MS. Key parameters include AUC, Cmax, and t½. Ensure dose-ranging studies align with human-equivalent dosing (allometric scaling). Tissue distribution studies (e.g., renal accumulation) require organ homogenization and validated extraction protocols .
Advanced Research Questions
Q. How can conflicting data on this compound’s nephrotoxicity be resolved across preclinical studies?
Discrepancies often arise from differences in dosing regimens, animal species, or biomarker selection (e.g., serum creatinine vs. urinary NGAL). Conduct meta-analyses of existing data using PRISMA guidelines, stratifying by study design. In-house validation should include histopathological scoring of renal tissues and multiplex assays for oxidative stress markers (e.g., SOD, glutathione) .
Q. What experimental strategies optimize this compound’s efficacy against aminoglycoside-resistant pathogens?
Focus on modifying dosing regimens (e.g., extended-interval dosing) to overcome resistance mechanisms like enzymatic modification (e.g., AAC(6′)-I enzymes). Use molecular dynamics simulations to predict interactions with mutated ribosomal RNA. Validate findings with RNA footprinting assays and comparative genomics of resistant clinical isolates .
Q. How should researchers address variability in this compound’s bioavailability in murine infection models?
Implement population PK/PD modeling to account for inter-individual variability. Use Monte Carlo simulations to predict optimal dosing thresholds. Pair with gut microbiome analyses (16S rRNA sequencing) to assess how microbiota composition influences drug absorption .
Q. Methodological and Analytical Considerations
Q. What statistical approaches are robust for analyzing this compound’s time-kill curve data?
Use area under the bactericidal curve (AUBC) calculations and log-rank tests for time-dependent effects. For non-linear data, apply mixed-effects models or Bayesian hierarchical modeling. Ensure power analysis is performed a priori to justify sample sizes .
Q. How can researchers validate this compound’s purity and stability in long-term storage?
Employ accelerated stability testing (ICH Q1A guidelines) with HPLC-UV/ELSD for impurity profiling. Forced degradation studies (heat, light, pH extremes) coupled with mass spectrometry identify degradation products. Use Karl Fischer titration for hygroscopicity assessment .
Q. Data Interpretation and Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?
Apply Grubbs’ test or Dixon’s Q-test for statistical outlier detection. Predefine exclusion criteria in the study protocol. For pharmacokinetic outliers, use non-compartmental analysis with and without the outlier to assess impact .
Q. How to structure a comparative efficacy study between this compound and plazomicin?
Design a randomized, blinded in vitro/in vivo study with stratified randomization of bacterial strains (e.g., carbapenem-resistant Enterobacteriaceae). Primary endpoints: MIC90, bactericidal rate (Δlog10 CFU/mL). Secondary endpoints: nephrotoxicity biomarkers. Use Cox proportional hazards models for survival analyses .
Properties
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N5O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67814-76-0, 393574-17-9 | |
Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isepamicin monosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISEPAMICIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.